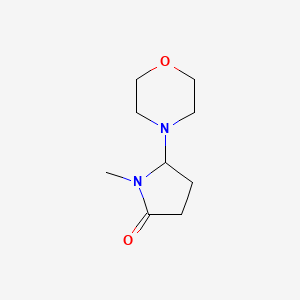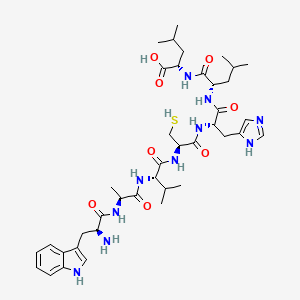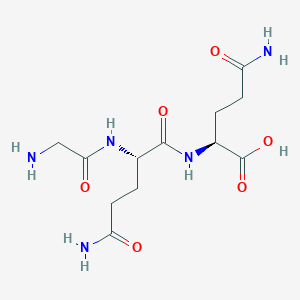
Glycyl-L-glutaminyl-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-glutaminyl-L-glutamine is a tripeptide composed of glycine, L-glutamine, and another L-glutamine. This compound is known for its enhanced solubility and stability compared to free L-glutamine, making it a valuable component in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Glycyl-L-glutaminyl-L-glutamine typically involves the protection of the N-terminal of glycine with Boc acid anhydride to form N-tert-butoxycarbonyl-glycine. This intermediate is then condensed with L-glutamine using chloroformate through a mixed anhydride method. The final step involves deprotection using trifluoroacetic acid to yield the crude product, which is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. The process involves using readily available raw materials, mild reaction conditions, and avoiding high-toxicity solvents. This approach ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-glutaminyl-L-glutamine undergoes several types of chemical reactions, including hydrolysis, deamidation, and transpeptidation. These reactions are facilitated by specific enzymes such as glutaminases and transpeptidases .
Common Reagents and Conditions
Common reagents used in these reactions include water, acids, and bases. Enzymatic reactions often require specific conditions such as optimal pH and temperature to achieve efficient catalysis .
Major Products Formed
The major products formed from these reactions include glycine, L-glutamine, and various intermediate peptides. These products are essential for various biochemical processes and industrial applications .
Wissenschaftliche Forschungsanwendungen
Glycyl-L-glutaminyl-L-glutamine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Glycyl-L-glutaminyl-L-glutamine involves its hydrolysis into glycine and L-glutamine, which are then utilized in various metabolic pathways. L-glutamine, in particular, plays a crucial role in protein synthesis, immune function, and gut health. The compound’s stability and solubility enhance its bioavailability and effectiveness in these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-glutamine: A dipeptide with similar stability and solubility properties.
L-alanyl-L-glutamine: Another dipeptide known for its stability and use in medical applications.
L-glutamine: The free amino acid form, which is less stable and soluble compared to its peptide derivatives.
Uniqueness
Glycyl-L-glutaminyl-L-glutamine stands out due to its tripeptide structure, which provides enhanced stability and solubility compared to dipeptides and free amino acids. This makes it particularly valuable in applications requiring high stability and bioavailability .
Eigenschaften
CAS-Nummer |
627882-94-4 |
|---|---|
Molekularformel |
C12H21N5O6 |
Molekulargewicht |
331.33 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21N5O6/c13-5-10(20)16-6(1-3-8(14)18)11(21)17-7(12(22)23)2-4-9(15)19/h6-7H,1-5,13H2,(H2,14,18)(H2,15,19)(H,16,20)(H,17,21)(H,22,23)/t6-,7-/m0/s1 |
InChI-Schlüssel |
XLFHCWHXKSFVIB-BQBZGAKWSA-N |
Isomerische SMILES |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN |
Kanonische SMILES |
C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
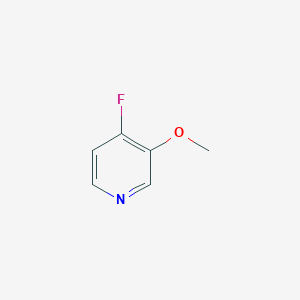
![1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14221676.png)
![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)
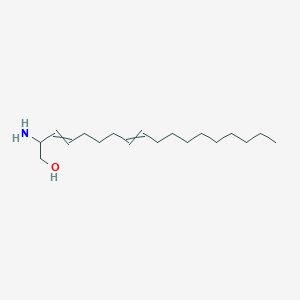
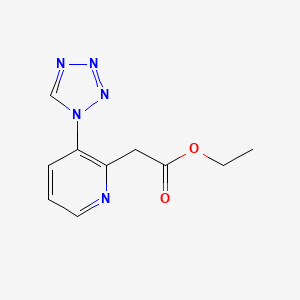
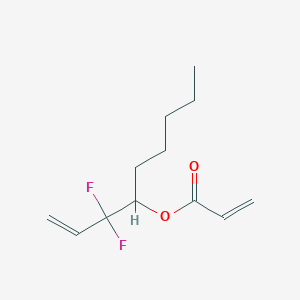
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)

![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)

